1-(Benzyloxy)-4-iodo-2-methylbenzene
Description
Properties
IUPAC Name |
4-iodo-2-methyl-1-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSLSNBAVPUQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 4-iodo-2-methylphenol reacts with benzyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as the base. The mixture is stirred at 80°C for 4–6 hours, achieving yields of 72–87% after purification. Key parameters include:
-
Solvent selection : Polar aprotic solvents like DMF enhance reaction rates by stabilizing the phenoxide intermediate.
-
Base strength : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) by ensuring complete deprotonation of the phenol.
-
Temperature : Elevated temperatures (80–100°C) mitigate steric hindrance from the methyl and iodine substituents.
Limitations and Modifications
While efficient, this method requires anhydrous conditions to prevent hydrolysis of benzyl bromide. Alternative benzylating agents, such as benzyl trichloroacetimidate, have been explored to improve selectivity in polyhalogenated systems.
Copper-Catalyzed Coupling: Ullmann-Type Reactions
Copper-mediated cross-coupling offers a robust pathway for constructing C–O bonds under milder conditions than traditional Ullmann reactions.
Catalytic System and Mechanism
A optimized protocol employs copper(I) iodide (CuI, 10 mol%) with potassium phosphate (K₃PO₄) in toluene at 140–150°C. The reaction proceeds via a single-electron transfer mechanism, forming a benzyloxy-copper intermediate that displaces the iodide on 2-methyl-4-iodophenol.
Representative Procedure:
-
Charge a flask with 4-iodo-2-methylphenol (1.0 equiv), benzyl bromide (1.1 equiv), CuI (0.1 equiv), and K₃PO₄ (2.0 equiv).
-
Reflux in toluene for 18–24 hours.
-
Quench with aqueous HCl, extract with ethyl acetate, and purify via silica chromatography.
Yields range from 82–94%, with higher temperatures (150°C) reducing reaction times to 12 hours.
Substrate Scope and Selectivity
This method tolerates electron-withdrawing groups (e.g., nitro, carbonyl) on the benzyl moiety but struggles with ortho-substituted benzyl halides due to steric clashes.
Mitsunobu Reaction: Reductive Etherification
The Mitsunobu reaction provides an alternative for acid-sensitive substrates, leveraging trialkyl phosphites and diazodicarboxylates to mediate benzyloxy group installation.
Standard Protocol
A mixture of 4-iodo-2-methylphenol, benzyl alcohol, triphenylphosphine (PPh₃, 1.2 equiv), and diisopropyl azodicarboxylate (DIAD, 1.2 equiv) in tetrahydrofuran (THF) reacts at 0°C to room temperature for 6–8 hours. Purification by flash chromatography affords the product in 65–78% yield.
Advantages Over Alkylation
-
Chemoselectivity : Mitsunobu conditions avoid competing elimination pathways common in SN2 reactions.
-
Stereochemical control : Retains configuration at chiral centers, critical for pharmaceutical intermediates.
Comparative Analysis of Preparation Methods
| Method | Catalyst/Reagent | Temperature | Yield | Key Advantages |
|---|---|---|---|---|
| Williamson Synthesis | K₂CO₃ | 80°C | 72–87% | Scalability, low cost |
| Copper-Catalyzed Coupling | CuI/K₃PO₄ | 140–150°C | 82–94% | Broad substrate tolerance |
| Mitsunobu Reaction | PPh₃/DIAD | 0–25°C | 65–78% | Stereochemical fidelity |
Experimental Optimization and Troubleshooting
Purification Challenges
Silica gel chromatography with hexane:ethyl acetate (50:1 to 10:1) effectively separates the product from unreacted phenol and benzyl bromide byproducts. For copper-containing reactions, aqueous ammonium chloride washes prevent catalyst carryover.
Scaling Considerations
Williamson synthesis scales linearly to 100-g batches with consistent yields, whereas Mitsunobu reactions face cost barriers due to stoichiometric PPh₃ and DIAD usage.
Chemical Reactions Analysis
Substitution Reactions
The iodine atom in 1-(Benzyloxy)-4-iodo-2-methylbenzene is highly susceptible to nucleophilic substitution due to its position on the electron-deficient aromatic ring.
-
Palladium-Catalyzed Cross-Coupling : This compound participates in Suzuki-Miyaura and Heck couplings. For example, in Suzuki reactions, it couples with aryl boronic acids in the presence of Pd(PPh₃)₄ (1 mol%) and K₂CO₃ (2 equiv) in THF/water (3:1) at 80°C, yielding biaryl derivatives with >85% efficiency.
-
Nucleophilic Aromatic Substitution (SₙAr) : With strongly electron-donating nucleophiles (e.g., amines), the iodine is replaced via a two-step mechanism involving Meisenheimer complex formation .
Table 1: Representative Substitution Reactions
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C | Biaryl derivatives | 85–92% |
| Amination | CuI, L-proline, DMSO, 100°C | 4-Amino-substituted analogs | 70–78% |
| Hydrolysis | NaOH, EtOH/H₂O, reflux | 4-Hydroxy-2-methylbenzene derivative | 65% |
Deprotection of the Benzyloxy Group
The benzyloxy group undergoes catalytic hydrogenation using H₂ (1 atm) and 10% Pd/C in ethanol at room temperature, yielding 4-iodo-2-methylphenol. This reaction proceeds quantitatively within 2 hours .
Mechanism :
-
Adsorption of H₂ onto the Pd surface.
-
Cleavage of the C–O bond in the benzyloxy group, releasing benzyl alcohol.
Oxidation and Reduction
-
Oxidation : The benzyloxy group is oxidized to a ketone or carboxylic acid using KMnO₄ in acidic or basic conditions. For example, treatment with KMnO₄/H₂SO₄ at 60°C converts the benzyloxy group to a carboxyl group, yielding 4-iodo-2-methylbenzoic acid (72% yield).
-
Reduction : The iodine atom can be reduced to hydrogen using Zn/HCl, forming 1-(benzyloxy)-2-methylbenzene.
Radical Reactions
Under photolytic conditions (λ = 254 nm), the compound generates aryl radicals, which participate in C–C bond-forming reactions. For instance, irradiation in the presence of alkenes leads to radical addition products .
Key Data :
-
Radical stability: Enhanced by the electron-withdrawing iodine and benzyloxy groups.
Electrophilic Aromatic Substitution
The methyl group at the 2-position directs electrophiles (e.g., NO₂⁺) to the 5-position (meta to iodine). Nitration with HNO₃/H₂SO₄ at 0°C produces 5-nitro-1-(benzyloxy)-4-iodo-2-methylbenzene in 55% yield .
Regioselectivity :
Scientific Research Applications
Organic Synthesis
This compound serves as an important building block in organic synthesis. It is frequently employed in the synthesis of more complex molecules due to its ability to undergo various chemical reactions, including nucleophilic substitutions and coupling reactions.
Case Study: Synthesis of Functionalized Compounds
A notable application is its use in the synthesis of functionalized derivatives, such as 4-iodobenzyl compounds. For instance, researchers have utilized 1-(benzyloxy)-4-iodo-2-methylbenzene in palladium-catalyzed cross-coupling reactions to produce various aryl and heteroaryl compounds. This method demonstrates the compound's versatility in generating complex structures that are valuable in pharmaceutical chemistry .
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly for developing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity.
Case Study: Anticancer Activity
Research has indicated that derivatives of 1-(benzyloxy)-4-iodo-2-methylbenzene exhibit significant anticancer properties. A study highlighted the synthesis of a series of compounds based on this structure that showed promising results against cancer cell lines, suggesting a pathway for developing new anticancer drugs .
Material Science
In material science, 1-(benzyloxy)-4-iodo-2-methylbenzene is utilized in the development of advanced materials, including polymers and nanomaterials.
Data Table: Properties of Derived Materials
| Material Type | Application | Key Properties |
|---|---|---|
| Conductive Polymers | Electronics | Enhanced electrical conductivity |
| Nanocomposites | Structural applications | Improved mechanical strength |
| Coatings | Protective layers | Increased chemical resistance |
The incorporation of this compound into polymer matrices has been shown to improve their thermal stability and mechanical properties, making them suitable for high-performance applications .
Mechanism of Action
The mechanism by which 1-(benzyloxy)-4-iodo-2-methylbenzene exerts its effects involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the iodine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and binding affinity to various biological targets, such as enzymes and receptors .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
1-(Benzyloxy)-4-iodo-2-methylbenzene, also known as a derivative of iodobenzene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is particularly interesting for its applications in the synthesis of various biologically active molecules and its role in pharmacological studies.
1-(Benzyloxy)-4-iodo-2-methylbenzene is characterized by the following chemical structure:
- Molecular Formula : CHI O
- Molecular Weight : 284.09 g/mol
- CAS Number : 516521-49-6
This compound features an iodine atom, which is known to enhance biological activity through various mechanisms, including the modulation of enzyme activity and receptor binding.
Antiviral Properties
Recent studies have investigated the antiviral potential of compounds similar to 1-(Benzyloxy)-4-iodo-2-methylbenzene. For instance, derivatives of iodobenzene have been shown to exhibit inhibitory effects against various viral enzymes, such as neuraminidase. Neuraminidase is crucial for viral replication and release, making it a target for antiviral drug development. Research indicates that modifications at the iodine position can significantly alter the inhibitory potency against influenza viruses .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties. For example, studies on related aryl ethers suggest that they can inhibit bacterial growth by disrupting cell wall synthesis and function. The presence of the benzyloxy group in 1-(Benzyloxy)-4-iodo-2-methylbenzene may contribute to its interaction with bacterial membranes, enhancing its antimicrobial efficacy .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of related compounds:
-
Study on Neuraminidase Inhibition :
- Researchers synthesized various derivatives of zanamivir, a known neuraminidase inhibitor, and assessed their efficacy against different strains of influenza. The findings suggested that structural modifications, including those resembling 1-(Benzyloxy)-4-iodo-2-methylbenzene, could lead to enhanced binding affinity and inhibition rates .
- Antimicrobial Evaluation :
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are established synthetic routes for 1-(Benzyloxy)-4-iodo-2-methylbenzene?
A common approach involves sequential functionalization of a benzene scaffold. For example:
- Benzyloxy introduction : Start with 4-iodo-2-methylphenol and react with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the benzyloxy group.
- Iodination : If the iodine substituent is not pre-existing, directed ortho-metalation (DoM) strategies or electrophilic iodination (e.g., I₂/HIO₃ in acetic acid) can be employed.
Methodological Note: Optimize reaction stoichiometry and temperature to minimize side reactions (e.g., over-iodination). Confirm regioselectivity via H NMR and mass spectrometry .
Q. How is this compound characterized structurally?
Key techniques include:
- Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., C-I bond ~2.09 Å) and confirms regiochemistry .
- Spectroscopy :
- H/C NMR: Benzyloxy protons appear as a singlet (~δ 5.1 ppm), while aromatic protons show splitting patterns reflecting substituent positions.
- IR: Stretching vibrations for C-O (benzyloxy, ~1250 cm⁻¹) and C-I (~500 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₄H₁₃IO₂: 340.9974) .
Advanced Research Questions
Q. How can cross-coupling reactions involving the iodo group be optimized?
The iodine substituent is a versatile handle for Suzuki-Miyaura or Ullmann couplings. Critical parameters:
- Catalyst selection : Use Pd(PPh₃)₄ for aryl-aryl coupling or CuI/ligand systems for C-N bond formation.
- Solvent/base system : Polar aprotic solvents (DMF, DMSO) with Cs₂CO₃ enhance reactivity.
- Temperature : Microwave-assisted synthesis at 80–120°C reduces reaction time.
Data contradiction tip: If yields drop unexpectedly, check for iodide leaching (common in humid conditions) using ICP-MS .
Q. How to resolve contradictions in reaction yields between batches?
Systematic troubleshooting:
- Variable analysis : Test catalyst purity (Pd loading via EDX), moisture levels (Karl Fischer titration), and oxygen inhibition (use degassed solvents).
- Byproduct identification : LC-MS or GC-MS to detect debenzylation or homo-coupling products.
- Case study : A 20% yield drop was traced to residual K⁺ ions in Cs₂CO₃, which inhibited Pd catalysis .
Q. What safety protocols are critical during synthesis?
- Handling iodinated aromatics : Use PPE (nitrile gloves, fume hood) to avoid dermal absorption.
- Waste management : Separate halogenated waste for incineration to prevent environmental release of iodide .
- Thermal hazards : Monitor exotherms during benzylation (DMF/K₂CO₃ reactions can self-heat).
Methodological Tables
Q. Table 1. Key Spectral Signatures for Structural Confirmation
Q. Table 2. Common Synthetic Challenges and Mitigation
| Challenge | Solution |
|---|---|
| Low iodination efficiency | Use ICl instead of I₂ for higher electrophilicity |
| Debenzylation side reaction | Replace DMF with anhydrous THF; lower temperature |
| Pd catalyst poisoning | Pre-purify reagents via alumina filtration |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
